9-[2-(2-Bromophenyl)phenyl]carbazole
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Overview
Description
9-[2-(2-Bromophenyl)phenyl]carbazole is an organic compound with the molecular formula C18H12BrN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(2-Bromophenyl)phenyl]carbazole typically involves the bromination of carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually include room temperature and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-[2-(2-Bromophenyl)phenyl]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylcarbazole.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous ether or THF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted carbazole derivatives.
Oxidation: Formation of carbazole quinones.
Reduction: Formation of phenylcarbazole.
Scientific Research Applications
9-[2-(2-Bromophenyl)phenyl]carbazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 9-[2-(2-Bromophenyl)phenyl]carbazole involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenylcarbazole
- 9-Phenylcarbazole
- 3-(2-Bromophenyl)-9-phenyl-9H-carbazole
Uniqueness
9-[2-(2-Bromophenyl)phenyl]carbazole is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry[5][5].
Properties
CAS No. |
39655-13-5 |
---|---|
Molecular Formula |
C24H16BrN |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
9-[2-(2-bromophenyl)phenyl]carbazole |
InChI |
InChI=1S/C24H16BrN/c25-21-13-5-1-9-17(21)18-10-2-6-14-22(18)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H |
InChI Key |
WNUGAAJARCZTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C5=CC=CC=C5Br |
Origin of Product |
United States |
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